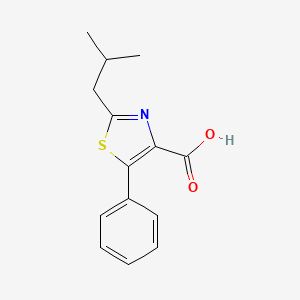
2-(3,5-Dichloroanilino)-4-(dimethylamino)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dichloroanilino)-4-(dimethylamino)nicotinonitrile, or DCADMN for short, is a synthetic compound that has seen increasing use in scientific research. DCADMN has a variety of applications, ranging from biochemical and physiological studies to lab experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Behavior
The compound's synthesis and chemical reactions underpin its utility in creating more complex chemical entities. For instance, its involvement in the synthesis of novel heterocycles, such as the reaction of 2-chloronicotinonitrile with thioureas to create new ring systems, illustrates its role in expanding the chemical repertoire for further scientific investigations (Coppola & Shapiro, 1981). Similarly, its derivatives have been studied for their corrosion inhibition action on carbon steel in acidic solutions, indicating its potential in industrial applications (Fouda et al., 2020).
Potential Applications
The compound's derivatives, such as those synthesized from reactions with palladium-mediated coupling reactions, demonstrate its versatility in creating pharmacologically relevant structures (Lavecchia et al., 2004). These structures have potential applications in the development of new drugs and materials with unique biological or physical properties. Additionally, the synthesis of amino acid-(N′-Benzoyl) hydrazide and amino acid-(N′-Nicotinoyl) hydrazide derivatives, and their antimicrobial activity, underline the compound's utility in creating bioactive molecules with potential therapeutic uses (Khattab, 2005).
Moreover, its application in the synthesis of photoactive compounds indicates its potential in photodynamic therapy, a treatment method that uses light-activated compounds to kill cancer cells or pathogens (Duan et al., 2010). This highlights its role in the development of novel treatments for diseases, showcasing the broad spectrum of its applicability in scientific research.
Propriétés
IUPAC Name |
2-(3,5-dichloroanilino)-4-(dimethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4/c1-20(2)13-3-4-18-14(12(13)8-17)19-11-6-9(15)5-10(16)7-11/h3-7H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOFZEWEAQNMLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=CC(=CC(=C2)Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-phenyl-7-(4-(4-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2388750.png)
![3-Pyridin-2-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2388752.png)
![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B2388754.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2388758.png)

![N-{4-[2-(5-chloro-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2388761.png)
![8-(4-fluorophenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2388764.png)



![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2388769.png)

![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2388772.png)